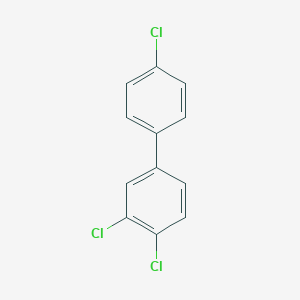

3,4,4'-Trichlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZANRISAORXTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865914 | |

| Record name | 3,4,4'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38444-90-5 | |

| Record name | PCB 37 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,4'-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,4'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,4'-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU26WI08F0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of 3,4,4 Trichlorobiphenyl

Atmospheric Presence and Particulate Associations

The primary mode of global distribution for PCBs is through atmospheric transport. These compounds can volatilize from sources like landfills and become adsorbed to aerosols, which can then be transported over long distances. The ability of PCBs to resist degradation at low temperatures contributes to their widespread atmospheric presence.

The concentration of PCBs in the atmosphere can vary. For instance, reported levels in the air have ranged from 0.002 to 3.3 nanograms per cubic meter (ng/m³). The partitioning of PCBs between the gas phase and particulate matter is a key factor in their atmospheric transport and deposition.

Aquatic Systems: Water Column and Sediments

PCBs are practically insoluble in water but can be transported from sediment to the water column through processes like desorption, bioturbation, and erosion. From the water, they can be transported to the surface microlayer or back into the air. Due to their hydrophobic nature, PCBs tend to accumulate in sediments, which act as a significant reservoir for these compounds in aquatic environments.

In a study of Ologe Lagoon in Nigeria, which receives industrial effluents, 2,4,4'-Trichlorobiphenyl (B50444) (PCB 28) was the only congener detected. bioline.org.br The mean concentrations in sediments ranged from 0.0033 to 0.0430 nanograms per gram (ng/g) between the dry and rainy seasons. bioline.org.br The level of 2,4,4'-TCB in the surface water in one zone during the rainy season exceeded the USEPA's safe limit. bioline.org.br

Terrestrial Environments: Soils and Related Matrices

Terrestrial Environments: Soils and Related Matrices

Soils can become contaminated with PCBs through atmospheric deposition and the application of sewage sludge as fertilizer. PCB levels in sewage sludge from different countries have been reported to vary widely, from 0.1 to 765 nanograms per kilogram (ng/kg) on a dry weight basis. Once in the soil, the more highly chlorinated PCB congeners tend to adsorb strongly, leading to their persistence. who.int

Biota: Aquatic and Terrestrial Organisms

The lipophilic nature of PCBs means they readily dissolve in fats and are absorbed by the fatty tissues of organisms. This leads to their bioaccumulation in the food chain. In aquatic ecosystems, PCBs present in the water are taken up by phytoplankton, zooplankton, and other organisms, and are then transferred to higher trophic levels. Benthic organisms can also take up PCBs directly from contaminated sediments.

A field experiment demonstrated the bioaccumulation of 2,5,4'-trichlorobiphenyl in an aquatic food chain. nih.gov The study found that rainbow trout (a carnivore) accumulated significantly greater residues of the PCB congener than grass carp (B13450389) (a herbivore), suggesting that food chain accumulation is an important uptake route, especially at low environmental concentrations. nih.gov In the study of Ologe Lagoon, the biota-to-sediment accumulation factor for 2,4,4'-Trichlorobiphenyl in fish ranged from 0.48 to 14.15 depending on the season, indicating that the PCB was more bioavailable in the sediment than in the water. bioline.org.br

Characterization of Sources Contributing to 3,4,4 Trichlorobiphenyl Environmental Burden

Atmospheric Transport Processes of this compound

The atmosphere serves as a primary pathway for the global distribution of this compound. clu-in.org Its transport through the air is a multifaceted process involving volatilization from surfaces, distribution between vapor and particulate phases, and eventual deposition back to terrestrial and aquatic environments.

Volatilization Dynamics and Vapor Phase Distribution

The volatilization of PCBs, including this compound, from contaminated surfaces such as soil, water, and landfills is a crucial entry point into the atmosphere. nih.gov This process is significantly influenced by temperature, with higher ambient temperatures leading to increased volatilization rates. researchgate.net Once in the atmosphere, this compound partitions between the gas phase and atmospheric particles. Due to its semi-volatile nature, a significant portion can exist in the vapor phase, which facilitates its mobility and transport over long distances. clu-in.org The distribution between the vapor and particulate phases is dependent on factors like ambient temperature and the concentration of total suspended particles. researchgate.net More volatile PCB congeners, like the trichlorobiphenyls, can have up to 99% of their atmospheric concentration in the vapor phase.

Long-Range Atmospheric Dispersion and Deposition

The presence of this compound in the vapor phase allows for its long-range atmospheric transport, enabling its dispersion to remote areas far from its original source. csic.es This global circulation is a key factor in the widespread contamination of ecosystems. clu-in.org The transport process involves a series of volatilization and deposition cycles. clu-in.org Removal from the atmosphere occurs through both wet and dry deposition. clu-in.org Wet deposition involves the scavenging of PCBs from the atmosphere by precipitation, such as rain and snow. epa.gov Dry deposition includes the settling of particle-bound PCBs and the direct transfer of vapor-phase PCBs to surfaces. epa.gov While only a small fraction of total atmospheric PCBs may be associated with particles, particle scavenging is a dominant source of these compounds in rainwater.

Partitioning Behavior in Environmental Matrices

The fate of this compound in aquatic and terrestrial environments is heavily influenced by its partitioning behavior, which describes how it distributes between different environmental compartments like sediment, water, and soil.

Sediment-Water Partitioning Dynamics

In aquatic systems, this compound exhibits a strong tendency to partition from the water column to sediments. hudsonriver.org This is due to its hydrophobic nature and low water solubility. The sediment-water partition coefficient (Kp) is a key parameter used to quantify this distribution. The partitioning process is complex and is influenced by the organic carbon content of the sediment, the presence of black carbon, and the chemical's hydrophobicity, often represented by the octanol-water partition coefficient (Kow). hudsonriver.org For less chlorinated PCBs, log Kp values are relatively constant, but for more chlorinated congeners, they tend to increase with increasing log Kow. hudsonriver.org The presence of dissolved organic carbon and non-filterable particulate matter in the water phase can also affect the observed partitioning. epa.gov

Table 1: Sediment-Water Partitioning Data for this compound

| Parameter | Value | Reference |

| Molecular Weight ( g/mol ) | 257.54 | hudsonriver.org |

| Log Kp (Calculated) | 5.83 | hudsonriver.org |

Note: Kp represents the sediment-water partition coefficient. The provided value is a calculated estimate from a study on harbor sediments.

Soil-Matrix Interactions and Adsorption/Desorption Phenomena

In terrestrial environments, this compound strongly adsorbs to soil particles, which limits its mobility and leaching into groundwater. who.int The extent of adsorption is positively correlated with the organic matter content of the soil. nm.gov Generally, higher chlorinated biphenyls exhibit stronger adsorption to soil compared to their lower chlorinated counterparts. nm.gov The interaction between this compound and soil is a combination of physical and chemical adsorption processes, including van der Waals forces, dipole bonds, and hydrogen bonds. matec-conferences.org Desorption, the release of the compound from soil particles, is generally a slow process, contributing to its persistence in the soil matrix. nm.gov The presence of other substances, such as humic and fulvic acids, can influence adsorption and desorption by blocking micropores on soil components like biochar. nih.gov

Bioaccumulation and Biomagnification of this compound in Ecological Food Webs

Due to its lipophilic ("fat-loving") nature, this compound has a high potential to accumulate in the fatty tissues of organisms, a process known as bioaccumulation. This leads to concentrations within organisms that can be significantly higher than in the surrounding environment. As this compound is transferred up the food chain from prey to predator, its concentration increases at successively higher trophic levels, a phenomenon called biomagnification. acs.org This process can lead to particularly high concentrations in top predators, including marine mammals and birds. The degree of biomagnification is influenced by several factors, including the organism's trophic level, metabolic rate, feeding habits, and habitat. The transfer of PCBs through the food chain can be a more significant route of uptake for some organisms than direct uptake from the environment, especially at low environmental concentrations. nih.gov

Mechanisms of Bioconcentration in Aquatic and Terrestrial Organisms

Trophic Transfer and Biomagnification Factors

Once this compound enters the food web, it is subject to trophic transfer, the movement of a substance from one trophic level to the next through consumption. This process can lead to biomagnification, where the concentration of the substance increases in organisms at successively higher levels in the food chain.

Several factors influence the biomagnification of PCBs, including:

Trophic Level: Organisms at higher trophic levels generally exhibit higher concentrations of PCBs. For example, fish-eating birds tend to have higher PCB levels than birds that feed on mussels, as fish occupy a higher trophic level. d-nb.info

Metabolic Rate and Biotransformation: The ability of an organism to metabolize and eliminate PCBs affects the degree of biomagnification. Lower chlorinated PCBs are generally more easily biotransformed, while higher chlorinated congeners tend to persist and bioaccumulate.

Dietary Preferences and Habitat: The specific diet and habitat of an organism play a crucial role in its exposure to and accumulation of PCBs.

Maternal Transfer: PCBs can be transferred from mother to offspring, contributing to the body burden of the next generation.

Studies have shown that the assimilation efficiency of ingested PCBs can vary depending on the specific congener and the organism. For some fish species, the assimilation efficiency of various PCB congeners ranges from approximately 40% to 90%, with dietary uptake being the dominant route of exposure for more highly chlorinated biphenyls. epa.gov Biotransfer factors (BTFs), which quantify the transfer of a contaminant from food to a consumer, have been calculated for various species. For example, in one study, the BTFs for the sum of non-ortho substituted PCB congeners from fish to herons were higher than those for mono-ortho and di-ortho congeners, suggesting a greater potential for bioaccumulation of these specific congeners. d-nb.info

Computational Modeling of this compound Fate and Transport

Computational models are valuable tools for predicting the environmental fate and transport of chemicals like this compound. These models integrate various physicochemical properties of the compound with environmental parameters to simulate its distribution and persistence.

Key inputs for these models include:

Vapor Pressure and Hydrophobicity: These properties determine the partitioning of the chemical between air, water, soil, and biota. csic.es

Reaction Rate Constants: The rate of degradation by processes such as reaction with hydroxyl radicals in the atmosphere is a critical parameter. csic.esepa.gov

Octanol-Water Partition Coefficient (Kow): This value is a measure of a chemical's lipophilicity and is strongly correlated with its potential for bioaccumulation.

Atmospheric transport models can estimate the long-range movement of PCBs, showing how they can be deposited in remote areas far from their original sources. csic.es These models consider factors like atmospheric concentrations, temperature, and the presence of degrading agents like hydroxyl radicals. csic.es

Food chain models are used to predict the trophic transfer and biomagnification of PCBs. epa.gov These models incorporate data on the diet of different species, their metabolic characteristics, and the concentration of the chemical in lower trophic levels to estimate the body burden in organisms higher up the food chain. epa.gov Such models have been used to understand PCB contamination in marine food webs, highlighting the importance of dietary uptake as the primary route of exposure for many species. epa.gov

Furthermore, computational chemistry methods are being developed to aid in the identification of unknown persistent and bioaccumulative compounds in the environment through the prediction of their mass spectra. scholaris.ca

Degradation and Biotransformation Pathways of 3,4,4 Trichlorobiphenyl

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For 3,4,4'-Trichlorobiphenyl, photolysis is a primary abiotic degradation mechanism.

Photolytic Transformation Processes in Aqueous Environments

In aquatic systems, photolysis, the decomposition of molecules by light, is a significant abiotic degradation pathway for polychlorinated biphenyls (PCBs). This process involves the absorption of light energy, leading to the cleavage of carbon-chlorine bonds. The PCB radical formed then reacts with water to yield a stable PCB molecule with one less chlorine atom. wa.gov

The presence of dissolved organic matter (DOM) in water can influence the phototransformation of PCBs. DOM can act as a photosensitizer, producing reactive species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂) under solar irradiation, which can accelerate the degradation of PCBs. nih.gov For instance, studies on the related compound 2,4',5-trichlorobiphenyl (B150608) (PCB 31) have shown that the presence of humic acids significantly accelerates photodegradation. nih.gov The degradation products can include hydroxylated and dechlorinated derivatives. nih.gov

Under UV irradiation, particularly at wavelengths around 300 nm, this compound can undergo dechlorination to form dichlorobiphenyls. nih.gov For example, the irradiation of 3,3',4,4'-tetrachlorobiphenyl (B1197948) has been shown to produce this compound and 4,4'-dichlorobiphenyl (B164843) as dechlorinated products. nih.gov Photocatalytic degradation using materials like titanium dioxide (TiO₂) has also been explored, which can lead to dechlorination and hydroxylation of the biphenyl (B1667301) rings. osti.gov

Biotic Degradation: Microbial and Enzymatic Processes

The breakdown of this compound by living organisms, particularly microorganisms, plays a crucial role in its environmental persistence.

Anaerobic Dechlorination Mechanisms in Sediments and Soils

Under anaerobic conditions, typically found in sediments and submerged soils, the primary microbial degradation pathway for highly chlorinated PCBs is reductive dechlorination. This process involves the removal of chlorine atoms from the biphenyl structure. Research indicates that anaerobic microorganisms can dechlorinate various PCB congeners.

Aerobic Biodegradation Pathways in Environmental Systems

In aerobic environments, microorganisms employ different enzymatic strategies to degrade PCBs. The initial and rate-limiting step is the dioxygenation of the biphenyl rings, catalyzed by biphenyl dioxygenase (BDO). This enzyme introduces two hydroxyl groups onto one of the aromatic rings. The resulting dihydrodiol is then dehydrogenated to form a dihydroxybiphenyl, which subsequently undergoes ring cleavage.

Studies have shown that microorganisms can degrade mono-, di-, and trichlorinated biphenyls with relative speed. The degradation of 2,4,4'-trichlorobiphenyl (B50444) by Acinetobacter sp. P6 has been investigated, revealing a metabolic pathway that involves the formation of several intermediate products. tandfonline.com

Influence of Chlorine Substitution Patterns on Biodegradability and Persistence

The position and number of chlorine atoms on the biphenyl rings significantly influence the susceptibility of a PCB congener to microbial degradation. PCBs with chlorine atoms in the para positions are often preferentially biodegraded. Generally, lower chlorinated biphenyls are more readily degraded by aerobic microorganisms, while higher chlorinated biphenyls are more resistant.

The persistence of individual PCB isomers can vary greatly. For instance, monochlorinated compounds are generally quite biodegradable, whereas PCBs with three or more chlorine atoms on each phenyl ring tend to be more persistent and lipophilic.

Metabolism of this compound in Biological Systems

In biological systems, this compound can be metabolized by enzymes, primarily the cytochrome P450 (CYP) system. This metabolic process typically involves hydroxylation, where a hydroxyl group (-OH) is added to the biphenyl structure, forming hydroxylated PCB metabolites (OH-PCBs). These metabolites are generally more water-soluble and can be more readily excreted from the body. However, some OH-PCBs can also exhibit biological activity.

Enzymatic Biotransformation Pathways (e.g., Hydroxylation, Conjugation)

The primary route of biotransformation for this compound, like other PCBs, involves the cytochrome P-450 (CYP) monooxygenase system. nih.govacs.org This enzymatic system catalyzes the hydroxylation of the biphenyl structure, introducing a hydroxyl (-OH) group to the aromatic rings. nih.govacs.orgiwc.int This initial oxidation step is crucial as it increases the polarity of the lipophilic PCB molecule, making it more water-soluble and thus easier to excrete from the body.

Following hydroxylation, the resulting hydroxylated metabolites can undergo further biotransformation through conjugation pathways. nih.gov These pathways involve the attachment of endogenous molecules, such as glucuronic acid or glutathione (B108866), to the hydroxyl group. nih.govacs.org Conjugation reactions, catalyzed by enzymes like glucuronyltransferases and glutathione S-transferases (GSTs), further enhance the water solubility of the metabolites, facilitating their elimination in bile and feces. nih.govacs.org In some cases, sulfation, the addition of a sulfate (B86663) group, can also occur as a conjugation pathway. iucr.org

Formation and Characterization of Metabolites (e.g., Hydroxylated-Trichlorobiphenyls)

The metabolism of this compound results in the formation of several hydroxylated metabolites. The position of hydroxylation on the biphenyl rings is influenced by the chlorine substitution pattern. nih.govnih.gov For this compound, hydroxylation can occur at various positions, leading to a range of hydroxylated-trichlorobiphenyls (OH-TCBs).

Some of the identified metabolites of this compound include:

2-hydroxy-3,4,4'-trichlorobiphenyl nih.gov

5-hydroxy-3,4,4'-trichlorobiphenyl nih.gov

6-hydroxy-3,4,4'-trichlorobiphenyl nih.gov

2'-hydroxy-3,4,4'-trichlorobiphenyl nih.gov

3'-hydroxy-3,4,4'-trichlorobiphenyl nih.gov

In addition to simple hydroxylation, further metabolism can lead to the formation of dihydroxy-chlorobiphenyls. acs.org Research has also indicated the formation of fatty acid esters of hydroxy-chlorobiphenyls as minor metabolites. tandfonline.com The characterization of these metabolites is typically achieved using analytical techniques such as gas chromatography-mass spectrometry (GC-MS). acs.orgtandfonline.com

Table 1: Identified Hydroxylated Metabolites of this compound

| Metabolite Name | Parent Compound |

| 2-hydroxy-3,4,4'-trichlorobiphenyl | This compound |

| 5-hydroxy-3,4,4'-trichlorobiphenyl | This compound |

| 6-hydroxy-3,4,4'-trichlorobiphenyl | This compound |

| 2'-hydroxy-3,4,4'-trichlorobiphenyl | This compound |

| 3'-hydroxy-3,4,4'-trichlorobiphenyl | This compound |

Data sourced from scientific literature. nih.gov

Species-Specific Metabolic Capacities and Temperature-Dependent Metabolism

The capacity to metabolize this compound and other PCBs varies significantly among different species. These differences are largely attributed to variations in the expression and activity of CYP enzymes. uu.nl For instance, some marine mammals and seabirds are more efficient at metabolizing certain PCB congeners than others. In vitro studies using human cell lines have identified specific CYP isoforms, such as CYP2A6, as playing a significant role in the metabolism of certain trichlorobiphenyls. nih.gov

Temperature is another factor that can influence the rate of PCB metabolism. who.int As metabolic processes are enzyme-catalyzed, they are inherently sensitive to temperature fluctuations. Changes in ambient temperature can affect the metabolic rate of organisms, which in turn can alter the rate of biotransformation and elimination of PCBs. However, the specific temperature-dependent metabolism of this compound requires more targeted research.

Unconventional Biotransformation: Chlorine Rearrangement in Plant Systems

While hydroxylation is the predominant biotransformation pathway in animals, studies in plant systems have revealed unconventional metabolic routes for some PCBs. acs.org Research on the closely related 3,3',4,4'-tetrachlorobiphenyl (PCB 77) in poplar plants demonstrated an unexpected rearrangement of chlorine atoms and dechlorination. acs.org This suggests that plants may possess unique enzymatic pathways for PCB transformation that differ from those in animals. Although this specific research was not on this compound, it highlights the possibility of diverse and previously unknown biotransformation mechanisms for PCBs in the environment. This particular study found that while poplar plants could hydroxylate PCB 77, switchgrass could not, underscoring the species-specific nature of these metabolic capabilities even within the plant kingdom. acs.org

Advanced Analytical Methodologies for 3,4,4 Trichlorobiphenyl Congener Analysis

Gas Chromatography-Based Techniques for Congener-Specific Quantification

Gas chromatography (GC) is the cornerstone of PCB analysis, providing the necessary separation of individual congeners before detection. The choice of detector is crucial for achieving the required sensitivity and selectivity for trace-level quantification of 3,4,4'-Trichlorobiphenyl.

Gas Chromatography with Electron Capture Detection (GC-ECD)

Gas chromatography with an electron capture detector (GC-ECD) is a well-established and widely used technique for the analysis of halogenated organic compounds like PCBs. epri.com The ECD is highly sensitive to electrophilic compounds, making it particularly suitable for detecting chlorinated molecules.

Key Features of GC-ECD for this compound Analysis:

High Sensitivity: GC-ECD offers excellent sensitivity for chlorinated compounds, enabling the detection of PCBs at parts-per-billion (ppb) levels in environmental samples. acs.org The sensitivity of the detector generally increases with the number of chlorine atoms on the biphenyl (B1667301) structure. nih.govinteresjournals.org

Selectivity: While highly sensitive to halogenated compounds, the ECD's selectivity can be a limitation when analyzing complex mixtures. Co-eluting chlorinated compounds, such as certain pesticides, can interfere with PCB quantification. clu-in.org To overcome this, multidimensional gas chromatography can be employed to enhance separation before detection. nih.govacs.org

Quantification: Quantification is typically performed by comparing the peak area or height of the analyte to that of a known standard. For complex mixtures like Aroclors, pattern comparison to reference standards is used, with quantification based on 3-5 individual peaks. epri.com

While most of the 209 PCB congeners can be determined by GC/ECD using two or more different analytical columns and multiple runs, it is a low-resolution method. epri.com For confirmation of individual congener identification, especially at higher concentrations, GC-MS is often used as a supplementary technique. epri.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) combines the superior separation capabilities of GC with the powerful identification ability of mass spectrometry. This technique provides a higher degree of certainty in compound identification compared to GC-ECD.

Operational Modes in GC-MS for this compound Analysis:

Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte. This enhances sensitivity and reduces matrix interference, making it a preferred method for quantifying trace levels of PCBs. researchgate.netscielo.br

Tandem Mass Spectrometry (MS/MS): GC-MS/MS, particularly with a triple quadrupole mass spectrometer, offers even greater selectivity and sensitivity. shimadzu.co.krthermofisher.com In this technique, a specific precursor ion for this compound is selected in the first quadrupole, fragmented in a collision cell, and then a specific product ion is monitored in the second quadrupole. shimadzu.co.kr This multiple reaction monitoring (MRM) mode significantly reduces background noise and matrix effects, leading to lower detection limits and more reliable quantification. shimadzu.co.krnih.gov

Isotope Dilution Mass Spectrometry (IDMS): IDMS is a highly accurate quantification technique that involves spiking the sample with a known amount of an isotopically labeled standard of the target analyte, such as ¹³C-labeled or ³⁷Cl-labeled this compound. rsc.orgacs.orgnih.gov The ratio of the native analyte to the labeled standard is measured, allowing for precise quantification that corrects for sample preparation losses and matrix effects. acs.orgnih.gov

The following table summarizes typical ions monitored for the analysis of trichlorobiphenyls using GC-MS.

| Compound | Molecular Formula | Precursor Ion (m/z) | Product Ion (m/z) |

| 2,4,4'-Trichlorobiphenyl (B50444) | C₁₂H₇Cl₃ | 256 | 186 |

Data sourced from Thermo Fisher Scientific Application Note. thermofisher.cn

Comprehensive Two-Dimensional Gas Chromatography Coupled with Mass Spectrometry (GC×GC-MS/MS) for Enhanced Resolution and Sensitivity

For exceptionally complex samples where co-elution remains a problem even with high-resolution single-column GC, comprehensive two-dimensional gas chromatography (GC×GC) provides a significant leap in separation power. In GC×GC, the effluent from the first column is subjected to a second, different column for further separation.

Advantages of GC×GC-MS/MS for this compound Analysis:

Enhanced Resolution: The use of two orthogonal separation mechanisms dramatically increases peak capacity, allowing for the separation of congeners that would otherwise overlap. gcms.cz

Increased Sensitivity: The "cryofocusing" effect at the modulator between the two columns results in very sharp, narrow peaks, which leads to an increase in the signal-to-noise ratio and thus, enhanced sensitivity. gcms.cz

Structured Chromatograms: The resulting two-dimensional chromatogram often shows structured patterns where related compounds appear in specific regions, aiding in identification.

Reduced Matrix Interference: The high separation power of GC×GC effectively isolates target analytes from complex matrix components, simplifying sample pretreatment and improving data quality. gcms.cz

When coupled with a fast-scanning triple quadrupole mass spectrometer operating in MRM mode, GC×GC-MS/MS represents one of the most powerful analytical tools for the ultra-trace and highly selective quantification of this compound in challenging matrices. gcms.cz

Sample Preparation and Matrix Cleanup Procedures for Environmental and Biota Samples

The accurate analysis of this compound in environmental and biological samples is highly dependent on the effectiveness of the sample preparation and cleanup procedures. These steps are crucial for extracting the analyte from the sample matrix and removing interfering substances that could compromise the analytical results.

Commonly employed extraction techniques for solid matrices like soil and sediment include Soxhlet extraction, pressurized fluid extraction (PFE), and microwave-assisted extraction. federalregister.gov For biota samples, pressurized liquid extraction (PLE) is an established method. nih.gov

Following extraction, a cleanup step is almost always necessary to remove co-extracted matrix components such as lipids, sulfur, and other organic compounds. clu-in.org Common cleanup techniques include:

Acid Treatment: A sulfuric acid cleanup step can be used to remove interfering organic compounds. clu-in.org

Solid-Phase Extraction (SPE): SPE columns packed with materials like silica (B1680970) or Florisil are frequently used to separate PCBs from interfering substances. nih.govnist.gov

Gel Permeation Chromatography (GPC): GPC is effective for removing high-molecular-weight compounds like lipids from biota extracts.

The choice of extraction and cleanup methods depends on the sample matrix, the concentration of the analyte, and the analytical instrument being used. For example, a one-step extraction and in-cell cleanup method using a mixture of n-hexane and dichloromethane (B109758) with acid-treated silica and Florisil has been shown to be effective for environmental solid matrices, reducing solvent consumption and analysis time. researchgate.net

Quality Assurance and Quality Control in this compound Analysis, including Calibration and Detection Limits

Robust quality assurance (QA) and quality control (QC) procedures are essential for ensuring the reliability and accuracy of this compound analysis. These procedures encompass the entire analytical process, from sample collection to data reporting.

Key QA/QC elements include:

Method Blanks: Analyzing a blank sample to ensure that no contamination is introduced during the analytical process.

Spiked Samples: Spiking a sample with a known amount of the analyte to assess the accuracy and recovery of the method.

Certified Reference Materials (CRMs): Analyzing a CRM with a certified concentration of the analyte to verify the accuracy of the entire analytical procedure. nih.gov

Internal Standards: Adding a known amount of a non-target compound to every sample, blank, and standard to monitor and correct for variations in instrument performance and sample preparation. nist.gov

Calibration:

Calibration is crucial for accurate quantification. A calibration curve is typically generated by analyzing a series of standard solutions of known concentrations. greenrivertech.com.tw Single-point calibration may be permissible if the linearity of the mass spectrometer is verified. admin.ch

Detection Limits:

The method detection limit (MDL) is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. rsc.org The estimated quantitation limit (EQL) for individual PCB congeners in soil/sediment samples using methods like EPA Method 8275A is around 0.2 mg/kg (dry weight). greenrivertech.com.twepa.gov However, detection limits are dependent on the specific instrument, method, and sample matrix. For instance, GC-ECD can achieve detection limits in the nanogram range. nih.govinteresjournals.org GC-MS/MS methods can offer even lower detection limits, often in the picogram range. gcms.cz

The following table provides an example of method detection limits for various PCB congeners.

| Compound | CAS Number | Detection Limit (µg/kg) |

| 2,4',5-Trichlorobiphenyl (B150608) (PCB 31) | 16606-02-3 | 0.8 |

| 2,2',5-Trichlorobiphenyl (PCB 18) | 37680-65-2 | 0.8 |

Data sourced from a representative analytical method report. keikaventures.com

Molecular Mechanisms and Ecotoxicological Pathways of 3,4,4 Trichlorobiphenyl

Aryl Hydrocarbon Receptor (AhR) Ligand Interactions

Ligand Binding Dynamics and Receptor Activation by Dioxin-like PCBs

3,4,4'-Trichlorobiphenyl is classified as a dioxin-like polychlorinated biphenyl (B1667301) (PCB) due to its ability to bind to and activate the aryl hydrocarbon receptor (AhR). nih.govresearchgate.net The binding of dioxin-like compounds such as this compound to the AhR is a critical initiating event for a cascade of toxic responses. excli.deplos.org The AhR is a ligand-activated transcription factor that, in its inactive state, resides in the cytoplasm as part of a multi-protein complex. excli.denih.gov Upon binding a ligand like this compound, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. excli.denih.gov

In the nucleus, the ligand-activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT). excli.de This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, initiating their transcription. mdpi.com The affinity of a particular PCB congener for the AhR is a key determinant of its toxic potential. nih.gov Dioxin-like PCBs, characterized by chlorine atoms in the lateral positions (3, 3', 4, 4', 5, 5') and few or no substitutions in the ortho positions (2, 2', 6, 6'), can adopt a planar conformation that is favorable for high-affinity binding to the AhR. epa.gov

Modulation of Gene Transcription and Xenobiotic Enzyme Induction (e.g., Cytochrome P450 Family)

The activation of the AhR by this compound leads to the altered transcription of a battery of genes, most notably those encoding for xenobiotic-metabolizing enzymes. nih.govt3db.ca A primary and well-characterized response is the induction of the cytochrome P450 (CYP) 1A family, including CYP1A1 and CYP1A2, as well as CYP1B1. mdpi.comiwc.int These enzymes are involved in the phase I metabolism of a wide range of foreign compounds. nih.govt3db.ca

The induction of these enzymes is a key mechanism through which dioxin-like PCBs exert their toxic effects. nih.govmdpi.com For instance, studies have demonstrated that exposure to non-ortho-substituted PCBs, a group that includes congeners structurally similar to this compound, results in highly elevated levels of CYP1A1 and CYP1B1 mRNA in human cell lines. nih.gov Specifically, congeners like 3,4',5-trichlorobiphenyl (B1584070) have been shown to cause marked stimulation of estrogen metabolism, a process catalyzed by CYP1A1 and CYP1B1. nih.gov The induction of CYP1A1 is a commonly used biomarker for exposure to AhR agonists. nih.govnih.gov The persistent activation of the AhR and subsequent induction of CYP enzymes can lead to increased oxidative stress, as these enzymes can generate reactive oxygen species during their catalytic cycle. mdpi.comiwc.int

Table 1: Effects of Selected Non-Ortho-Substituted PCBs on Cytochrome P450 Induction

| Compound | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 3,4',5-Trichlorobiphenyl (PCB 39) | MCF-7 | Highly elevated levels of CYP1A1 and CYP1B1 mRNAs. | nih.gov |

| 3,4,4',5-Tetrachlorobiphenyl (PCB 81) | MCF-7 | Highly elevated levels of CYP1A1 and CYP1B1 mRNAs. | nih.gov |

| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | MCF-7 | Highly elevated levels of CYP1A1 and CYP1B1 mRNAs. | nih.gov |

| 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169) | MCF-7 | Elevated levels of CYP1A1 and CYP1B1 mRNAs. | nih.gov |

Non-AhR Mediated Molecular Pathways

Interactions with Endocrine System Receptors (e.g., Estrogen Receptors)

While the AhR pathway is a primary mechanism of toxicity for dioxin-like PCBs, these compounds can also exert effects through non-AhR mediated pathways, including interactions with the endocrine system. nih.gov Some PCBs and their metabolites can bind to estrogen receptors, potentially leading to endocrine-disrupting effects such as reproductive dysfunction. nih.govt3db.ca The interaction with estrogen receptors can stimulate the growth of certain cancer cells and produce other estrogenic effects. nih.gov

Hydroxylated metabolites of PCBs, in particular, have been shown to be potent inhibitors of estrogen sulfotransferase, which is an enzyme involved in the metabolism of estrogens. endocrinedisruption.org This inhibition represents an alternative mechanism for the estrogenic activity of PCBs. endocrinedisruption.org Phenolic metabolites of lower chlorinated PCBs can exhibit substantial estrogen receptor binding affinity. iwc.int

Interference with Thyroxine Transport Proteins (e.g., Transthyretin)

PCBs can disrupt the thyroid hormone system by interfering with the transport of thyroxine (T4). nih.gov This interference often occurs through competitive binding to thyroxine transport proteins, most notably transthyretin (TTR). epa.goviwc.int Certain PCB congeners and their hydroxylated metabolites exhibit structural similarities to T4, allowing them to bind to TTR and displace T4. umich.edu This can lead to a reduction in circulating T4 levels, as the unbound hormone is more rapidly cleared from the bloodstream. umich.edu The disruption of thyroid hormone homeostasis is a significant concern, especially during development. wiley.com

Alteration of Calcium Channels and Neurotransmitter Systems

Some PCBs are believed to interfere with calcium channels and alter brain dopamine (B1211576) levels, contributing to their neurotoxic effects. nih.govt3db.ca The disruption of intracellular calcium signaling is a recognized mechanism of PCB neurotoxicity. wiley.com For example, certain PCB mixtures have been shown to induce the release of calcium from intracellular stores and promote a sustained influx of calcium through various channels in neuronal cells. wiley.com Furthermore, some studies have indicated that specific PCB congeners can enhance the currents of certain potassium channels, such as the human Kv1.3 channel, which plays a role in immune cell function and neuronal signaling. kjpp.net

Table 2: Summary of Non-AhR Mediated Molecular Pathways for PCBs

| Pathway | Mechanism | Potential Effect | Reference |

|---|---|---|---|

| Endocrine Disruption | Binding to estrogen receptors; Inhibition of estrogen sulfotransferase. | Altered reproductive function; Estrogenic effects. | nih.govt3db.caendocrinedisruption.org |

| Thyroid Hormone Disruption | Competitive binding to transthyretin (TTR), displacing thyroxine. | Reduced circulating thyroxine levels. | nih.govepa.goviwc.int |

| Neurotoxicity | Interference with calcium channels; Alteration of neurotransmitter systems (e.g., dopamine). | Disrupted intracellular calcium signaling; Altered neuronal function. | nih.govt3db.cawiley.com |

Role of Metabolic Intermediates in Molecular Interactions (e.g., Arene Oxides, Quinones)

The biotransformation of this compound (PCB 37), like other polychlorinated biphenyls (PCBs), is a critical factor in its molecular mechanism of toxicity. The metabolic process does not merely facilitate excretion but also leads to the formation of highly reactive intermediates that can engage in harmful molecular interactions. nih.gov This process is primarily mediated by the cytochrome P450 (CYP) enzyme system, which converts the parent PCB into various hydroxylated metabolites (OH-PCBs). acs.org However, the toxication process often involves subsequent metabolic steps that generate electrophilic and redox-active molecules, notably arene oxides and quinones. nih.gov

Arene Oxides: One of the key pathways in the metabolism of PCBs is the formation of arene oxide intermediates. nih.govnih.gov These electrophilic compounds are formed during the CYP-catalyzed oxidation of the aromatic rings of the biphenyl structure. nih.gov Arene oxides are highly reactive and can covalently bind to cellular nucleophiles, including proteins, lipids, and, most significantly, DNA. nih.govacs.org The formation of DNA adducts by arene oxides represents a major genotoxic mechanism, potentially leading to mutations and initiating carcinogenesis. acs.orgiarc.fr The formation of mercapturic acid metabolites, which are end products of the reaction between arene oxides and glutathione (B108866), provides evidence for the importance of this metabolic pathway in vivo. nih.gov

Quinones: Hydroxylated metabolites of this compound can undergo further oxidation to form catechols, hydroquinones, and subsequently, quinones. nih.govacs.org These PCB-quinones are highly reactive electrophiles that can form covalent adducts with essential cellular macromolecules like proteins and DNA, contributing to cytotoxicity and genotoxicity. nih.goviarc.fr

Furthermore, the metabolic cycling between hydroquinones, semiquinones, and quinones is a significant source of oxidative stress. nih.gov This redox cycling involves one-electron oxidation or reduction reactions that generate reactive oxygen species (ROS), such as superoxide (B77818) anion radicals, hydrogen peroxide, and hydroxyl radicals. nih.gov The resulting ROS can induce widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA strand breaks, further contributing to the toxic effects of the parent compound. wiley.com

The table below summarizes the key metabolic intermediates of PCBs and their interactions with cellular components.

| Metabolic Intermediate | Precursor | Mechanism of Formation | Key Molecular Interactions | Resulting Cellular Effect |

| Arene Oxides | Parent PCB | Cytochrome P450 oxidation of the aromatic ring nih.govnih.gov | Covalent binding to DNA, proteins, and lipids nih.govacs.org | Genotoxicity, macromolecular damage iarc.fr |

| Quinones | Hydroxylated PCBs (OH-PCBs) | Further oxidation of OH-PCBs nih.govacs.org | Covalent binding to DNA and proteins nih.goviarc.fr | Genotoxicity, protein dysfunction nih.gov |

| Semiquinone Radicals | PCB Hydroquinones/Quinones | One-electron oxidation/reduction nih.gov | Redox cycling, generation of Reactive Oxygen Species (ROS) nih.gov | Oxidative stress, DNA damage, lipid peroxidation nih.govwiley.com |

Bioremediation and Phytoremediation Strategies for 3,4,4 Trichlorobiphenyl Contamination

Microbial Bioremediation Approaches

Microbial bioremediation leverages the metabolic capabilities of microorganisms to break down pollutants. For PCBs like 3,4,4'-Trichlorobiphenyl, this often involves a sequential anaerobic and aerobic process to achieve complete degradation.

Biostimulation involves the modification of the subsurface environment to stimulate the activity of native microorganisms capable of degrading contaminants. This is often achieved by adding nutrients, electron donors, or other amendments that are otherwise limiting in the contaminated matrix.

Research has shown that the addition of specific substrates can enhance the dechlorination of PCBs by indigenous microbial communities. For anaerobic dechlorination, the addition of electron donors is a key biostimulation strategy. One study demonstrated that amending sediment with elemental iron (Fe⁰) significantly reduced the lag time for the dechlorination of trichlorobiphenyls. nih.gov The iron acts as a source of hydrogen (H₂), which serves as the primary electron donor for dehalorespiring bacteria. nih.gov Similarly, the addition of ferrous sulfate (B86663) has been used to stimulate sulfate-reducing bacteria, which can contribute to the dechlorination process. clu-in.org

Another technique, known as "halopriming," involves adding halogenated aromatic compounds, such as halogenated benzoates, to induce the genes required for dehalogenation in native bacteria. frontiersin.org In some cases, indigenous microbial consortia are capable of dechlorination without significant amendments, suggesting that the necessary substrates and nutrients may already be present at the site. clu-in.org More novel approaches include the application of low-voltage electric currents to sediment, which can serve as a cost-effective method to provide electron donors and acceptors, stimulating both oxidative and reductive transformation of PCBs. nih.gov In one such study, applying a low voltage resulted in a 40-60% decrease in weathered PCB concentrations. nih.gov

Table 1: Examples of Biostimulation Techniques for PCB Degradation

| Technique | Amendment/Stimulant | Target Process | Outcome | Reference |

|---|---|---|---|---|

| Electron Donor Addition | Elemental Iron (Fe⁰) | Anaerobic Reductive Dechlorination | Reduced lag time for dechlorination of 3,4,5-trichlorobiphenyl (B164860) by ~100 days. | nih.gov |

| Halopriming | Halogenated Benzoates | Anaerobic Reductive Dechlorination | Induces dehalogenation genes in indigenous bacteria. | frontiersin.org |

| Electrical Stimulation | Low Voltage (1.5 V) | Anaerobic & Aerobic Degradation | Stimulated concurrent anaerobic dechlorination and aerobic degradation, reducing total PCBs by up to 60%. | nih.gov |

Bioaugmentation is the process of introducing specific, pre-grown microbial strains or consortia into a contaminated site to supplement the indigenous population and enhance the degradation of target pollutants. This strategy is particularly useful when the native microbial community lacks the necessary degradative capabilities.

For the anaerobic dechlorination of PCBs, species of the genus Dehalococcoides are of primary importance. These microorganisms are known organohalide-respiring bacteria, meaning they can use chlorinated compounds like PCBs as electron acceptors for energy production, removing chlorine atoms in the process. nih.gov Studies have shown that bioaugmentation with cultures containing Dehalococcoides can significantly enhance the dechlorination of higher-chlorinated PCBs. nih.gov For instance, Dehalococcoides ethenogenes strain 195 has been shown to dechlorinate pentachlorobiphenyls to tetrachlorobiphenyl and trichlorobiphenyl congeners. clu-in.org Another key organism, Dehalobium chlorocoercia strain DF-1, is capable of removing meta- and para-substituted chlorines from congeners like 2,3,4-chlorobiphenyl. clu-in.org

Following anaerobic dechlorination, the resulting lower-chlorinated congeners can be targeted by aerobic bacteria. Paraburkholderia xenovorans LB400 is a well-studied aerobic bacterium that utilizes the biphenyl (B1667301) (bph) pathway to degrade a wide range of lower-chlorinated PCBs. scispace.com Bioaugmentation with strain LB400 has been shown to be effective in the aerobic stage of a sequential anaerobic/aerobic treatment, mitigating the release of volatile PCBs from contaminated sediment into the air. scispace.com

Table 2: Microbial Strains Used in Bioaugmentation for PCB Degradation

| Microbial Strain/Group | Type | Target Process | Function | Reference |

|---|---|---|---|---|

| Dehalococcoides species | Anaerobic Bacteria | Reductive Dechlorination | Use higher-chlorinated PCBs as electron acceptors, removing chlorine atoms from meta and para positions. | nih.govnih.gov |

| Dehalobium chlorocoercia strain DF-1 | Anaerobic Bacteria | Reductive Dechlorination | Dechlorinates doubly flanked chlorines, including meta chlorines from 2,3,4-chlorobiphenyl. | clu-in.org |

| Paraburkholderia xenovorans LB400 | Aerobic Bacteria | Oxidative Degradation | Degrades lower-chlorinated PCBs via the biphenyl (bph) pathway. | scispace.com |

The most effective microbial degradation of PCBs like this compound in contaminated soils and sediments often requires a sequential anaerobic-aerobic approach. This is because different microbial processes are effective against different types of PCB congeners.

Under anaerobic conditions, reductive dechlorination is the primary mechanism. Microorganisms, particularly organohalide-respiring bacteria like Dehalococcoides, remove chlorine atoms from the biphenyl rings of highly chlorinated PCBs, which are resistant to aerobic attack. nih.govnih.gov This process preferentially removes chlorines from the meta and para positions, transforming congeners into less chlorinated forms. nih.govnih.gov For example, studies on estuarine sediments have shown that anaerobic microbial communities can dechlorinate tetrachlorobiphenyls, starting with the removal of para chlorines, followed by meta-dechlorination activity. nih.gov

The lower-chlorinated PCBs produced during the anaerobic phase are more susceptible to aerobic degradation. nih.gov In the aerobic stage, different groups of bacteria utilize oxygenases to attack the biphenyl structure. nih.gov The biphenyl (bph) pathway is a common aerobic degradation route where enzymes catalyze the hydroxylation of the biphenyl rings, followed by ring cleavage, ultimately leading to mineralization. clu-in.org This sequential treatment has been successfully applied to both soils and sediments, with one study showing a drop in PCB concentration from approximately 50 ppm to 10 ppm in soil over five months. oregonstate.edu The combination of anaerobic and aerobic processes provides a more complete pathway for the destruction of complex PCB mixtures found in the environment. nih.govourniagarariver.ca

Bioaugmentation Strategies Utilizing Specific Microbial Strains (e.g., Dehalococcoides species)

Phytoremediation Technologies

Phytoremediation is an in-situ remediation technology that uses plants to remove, degrade, or contain contaminants from soil, sediment, and water. For organic pollutants like this compound, plants can act as "green livers," taking up and transforming the compounds through various metabolic processes. acs.org

The ability of plants to take up PCBs from the soil is a critical first step in phytoremediation. This process, known as phytoextraction, is influenced by the physicochemical properties of the PCB congener, particularly its hydrophobicity. Generally, less chlorinated, moderately hydrophobic PCBs are more readily taken up and translocated within plant tissues. nih.gov

Studies with fast-growing trees like hybrid poplars (Populus species) have demonstrated their capacity to take up and translocate PCBs. acs.orgacs.orgnih.gov Once taken up by the roots, PCBs can be sequestered in root tissues or translocated via the xylem to the stems and leaves. Research on hydroponically exposed poplar plants showed that they accumulate and translocate lower-chlorinated PCBs. acs.org A study involving switchgrass and poplar in soil contaminated with 3,3',4,4'-tetrachlorobiphenyl (B1197948) (a related compound) showed significant degradation in the rhizosphere (the soil region around the roots), indicating that much of the remediation occurs in the root zone, but also confirmed the potential for plant uptake. nih.gov The distribution within the plant varies by species and congener.

Table 3: Distribution of a Trichlorobiphenyl Metabolite in Poplar Plants

| Plant Compartment | Concentration (µg/kg) of 6'-OH-CB35* | Percentage of Total in Plant |

|---|---|---|

| Roots | 49.1 | 75% |

| Stems (Xylem & Bark) | 10.4 | 16% |

| Leaves | 5.9 | 9% |

*Data derived from a study on the uptake of 6'-OH-CB35 (a hydroxylated metabolite of 3,3',4-trichlorobiphenyl) in poplar plants after 10 days of hydroponic exposure. The data illustrates the general principle of sequestration primarily in the roots with some translocation to aerial parts. acs.org

Once inside the plant, this compound can undergo phytotransformation, where plant enzymes modify the compound's structure. This process is analogous to the "green liver" model for xenobiotic metabolism in plants. nih.gov

The primary transformation pathway for PCBs in plants is oxidation, often initiated by enzymes such as cytochrome P-450 monooxygenases and peroxidases. acs.org This results in the hydroxylation of the biphenyl ring, producing hydroxylated PCB metabolites (OH-PCBs). acs.org For example, studies with poplar plants exposed to 3,3',4,4'-tetrachlorobiphenyl (PCB 77) identified the formation of 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl as a metabolite. acs.org In some cases, unexpected dechlorination and rearrangement of chlorine atoms have also been observed in whole plants. acs.org

Following the initial oxidation (Phase I), the resulting hydroxylated metabolites can be conjugated with plant molecules like sugars or amino acids (Phase II). This process increases their water solubility and reduces their toxicity. Finally, these conjugates can be sequestered in plant vacuoles or bound to cell wall components like lignin (B12514952) (Phase III), effectively removing them from further biological interaction. nih.gov Research has also shown that plants can stimulate microbial degradation in the rhizosphere by releasing exudates that enhance the activity of PCB-degrading bacteria. nih.govnih.gov

Rhizoremediation: Role of Plant-Associated Microbial Communities in PCB Degradation

Rhizoremediation, a specific type of phytoremediation, leverages the synergistic relationship between plants and their associated microbial communities to break down contaminants in the soil. researchgate.net In the context of this compound contamination, the rhizosphere—the narrow region of soil directly influenced by root secretions—becomes a hotspot for microbial activity geared towards degrading this persistent organic pollutant. frontiersin.orgnih.gov

Plants are not passive players in this process. In response to the stress induced by pollutants like PCBs, plants can alter their root exudate composition, a phenomenon sometimes referred to as the "cry for help" strategy. mdpi.comfrontiersin.org These exudates, which include sugars, amino acids, organic acids, and secondary metabolites like flavonoids and terpenoids, serve multiple functions. mdpi.com They can act as a food source for specific microbial populations, encouraging their growth and proliferation. mdpi.com Furthermore, some of these plant-derived compounds can act as inducers or co-metabolites, triggering the expression of microbial genes responsible for producing degradative enzymes. mdpi.comfrontiersin.org

Research has shown that certain plant species can enrich and stimulate PCB-degrading bacterial communities in their rhizosphere. nih.gov This leads to an increase in the copy number and expression levels of key genes, such as the bphA gene, which codes for the alpha subunit of biphenyl dioxygenase, a crucial enzyme in the initial stages of PCB degradation. frontiersin.orgnih.gov Biphenyl dioxygenase and another important enzyme, catechol 2,3-dioxygenase, are involved in the breakdown of various aromatic compounds, including those from root exudates and xenobiotics like PCBs. frontiersin.orgnih.gov The ability to degrade catechol, a toxic intermediate in the biphenyl degradation pathway, is vital for the complete mineralization of PCBs through co-metabolism by different bacteria. frontiersin.orgnih.gov

The interactions between plants and microbes are complex and cooperative. Bacteria such as Dehalococcoides, Dehalogenimonas, and Dehalobium are often found in higher concentrations in PCB-contaminated soils due to their ability to carry out anaerobic reductive dechlorination, a key initial step in the breakdown of highly chlorinated PCBs. mdpi.com Following this, other microbes can further degrade the resulting less-chlorinated biphenyls. This synergistic activity within the rhizosphere microbial community is essential for the effective rhizoremediation of this compound.

Assessment of Remediation Efficiency through Molecular and Biochemical Indicators (e.g., Enzymatic Activity)

Evaluating the effectiveness of bioremediation and phytoremediation strategies for this compound requires monitoring changes in the contaminant concentration and assessing the biological activity within the soil. Molecular and biochemical indicators provide valuable insights into the progress and efficiency of the remediation process.

Molecular techniques offer a more detailed assessment of the microbial communities and their functional genes. The quantification of genes like bphA, which encodes for biphenyl dioxygenase, through methods like quantitative PCR (qPCR), can provide a direct measure of the abundance of PCB-degrading bacteria. frontiersin.orgnih.gov Studies have demonstrated that the presence of certain plants can lead to a significant increase in the copy number of the bphA gene in the rhizosphere, indicating a stimulation of the specific microbial populations capable of PCB degradation. nih.gov Analysis of the microbial community structure through techniques like 16S rRNA gene sequencing can reveal shifts in the microbial populations in response to the contamination and the remediation efforts, highlighting the enrichment of known PCB-degrading genera. frontiersin.org

By combining chemical analysis of this compound concentrations with these molecular and biochemical indicators, a comprehensive assessment of remediation efficiency can be achieved. This integrated approach not only confirms the removal of the contaminant but also provides evidence of the underlying biological mechanisms driving the degradation process.

| Indicator | Method of Assessment | Significance | Reference |

| Biphenyl Dioxygenase Activity | Enzyme assays | Direct measure of the initial step in aerobic PCB degradation. | frontiersin.orgnih.gov |

| Catechol 2,3-Dioxygenase Activity | Enzyme assays | Indicates the breakdown of catechol, a key intermediate in the PCB degradation pathway. | frontiersin.orgnih.gov |

| Dehydrogenase Activity | Colorimetric assays (e.g., TTC reduction) | General indicator of overall microbial activity in the soil. | scholarly.org |

| bphA Gene Abundance | Quantitative PCR (qPCR) | Quantifies the population of bacteria capable of initiating PCB degradation. | frontiersin.orgnih.gov |

| Microbial Community Structure | 16S rRNA gene sequencing | Identifies changes in microbial populations and enrichment of PCB-degrading taxa. | frontiersin.org |

Concluding Perspectives and Future Research Directions

Integration of Congener-Specific Data in Environmental Risk Assessment Frameworks

The traditional approach to assessing the risks of polychlorinated biphenyls (PCBs) has often relied on the analysis of commercial mixtures, such as Aroclors. clu-in.org However, there is a growing consensus that this method may not accurately reflect the risks posed by these compounds in the environment. epa.gov This is because the composition of PCB mixtures can change over time due to weathering and degradation processes, and individual congeners exhibit different toxicological properties. epa.govca.gov Consequently, a shift towards congener-specific analysis is crucial for a more accurate and comprehensive environmental risk assessment. clu-in.orgnih.gov

The integration of congener-specific data, including for 3,4,4'-trichlorobiphenyl, into risk assessment frameworks offers several advantages. It allows for a more precise quantification of toxicity, as the toxic equivalency factor (TEF) approach can be applied to individual dioxin-like congeners. epa.govtandfonline.com This methodology compares the toxicity of a specific congener to that of the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). epa.gov Furthermore, congener-specific analysis provides more accurate detection and quantification, and a better understanding of the environmental fate and transport of these compounds. clu-in.org

However, challenges remain in the widespread adoption of congener-specific risk assessments. These include the higher costs associated with detailed analysis and the need for more extensive toxicological data for many individual congeners. clu-in.orgca.gov Despite these hurdles, the development of an inclusive and overarching framework that considers congener makeup, all relevant exposure pathways, and various modes of toxicity is essential for a more robust and scientifically sound assessment of the risks posed by this compound and other PCBs. ca.gov

Development of Predictive Models for Environmental Dynamics and Biological Interactions of this compound

Predictive models are indispensable tools for understanding the environmental fate, transport, and biological interactions of this compound. These models can help to fill data gaps, predict the behavior of the compound in different environmental compartments, and assess its potential for bioaccumulation and toxicity.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. diva-portal.orgresearchgate.net For this compound, QSAR models can be used to predict its toxicity, bioaccumulation potential, and other relevant endpoints. nih.gov For example, three-dimensional QSAR (3D-QSAR) models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to predict the bioaccumulation of PCB congeners based on their molecular fields. nih.gov These models can identify the structural features that significantly influence the compound's biological activity, aiding in the design of less harmful alternatives. nih.gov

Environmental Fate and Transport Models: These models simulate the movement and transformation of chemicals in the environment. The fugacity approach, for instance, predicts the partitioning of chemicals between different environmental media such as air, water, soil, and biota based on their physicochemical properties. utoronto.ca For this compound, such models can estimate its distribution in the environment, its potential for long-range transport, and its persistence. who.int The partitioning behavior is influenced by factors like its octanol-water partition coefficient (Kow), which for this compound is relatively high, indicating a tendency to adsorb to organic matter in soil and sediment. hudsonriver.org

The continuous development and refinement of these predictive models, validated with experimental data, are crucial for improving our understanding of the environmental dynamics and biological interactions of this compound.

Advancements in Remediation Technologies and Ecological Restoration Methodologies

The persistent and toxic nature of this compound necessitates the development and implementation of effective remediation and restoration strategies for contaminated sites. Significant progress has been made in various technologies aimed at removing or detoxifying PCBs from the environment.

Remediation Technologies:

A variety of physical, chemical, and biological methods are available for the remediation of PCB-contaminated soils and sediments. rsc.org

Physicochemical Methods: These are often the most effective but can be costly and destructive to the treated matrix. cevooh.cz Traditional methods include excavation and landfilling or incineration. cevooh.czfrontiersin.org Newer technologies include:

Nanoscale Zero-Valent Iron (nZVI): This technology utilizes the high reactivity of nZVI particles for the reductive dechlorination of PCBs. frontiersin.orgnih.gov It can be applied in situ, reducing the need for excavation. frontiersin.org

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive hydroxyl radicals to break down PCBs. rsc.org

Electrokinetic Remediation: This technique uses a low-level direct current to move contaminants in the soil. rsc.orgfrontiersin.org It can be coupled with other technologies like nZVI for enhanced effectiveness. frontiersin.org

Biological Methods (Bioremediation): These methods utilize microorganisms or plants to degrade or stabilize PCBs and are generally more cost-effective and environmentally friendly. cevooh.cznih.gov

Biostimulation and Bioaugmentation: These techniques involve stimulating the native microbial population or introducing specific PCB-degrading microorganisms to the contaminated site. frontiersin.orgnih.gov

Phytoremediation: This method uses plants to remove, contain, or render harmless environmental contaminants. nih.govnih.gov Certain plants can take up and metabolize lower-chlorinated PCBs. nih.gov The effectiveness can be enhanced by using genetically modified plants or by combining phytoremediation with microbial degradation (rhizoremediation). nih.govnih.gov

Activated Carbon Amendment: Adding activated carbon to sediments can effectively reduce the bioavailability of PCBs to aquatic organisms by strongly binding the contaminants. nih.govresearchgate.net

Ecological Restoration Methodologies:

Following remediation, ecological restoration aims to return the structure and function of the contaminated ecosystem to its pre-disturbance state. nih.gov

Establishing Baseline Conditions: A critical first step is to determine the baseline or reference conditions of the site before contamination. nih.gov

Natural Recovery: In some cases, once the source of contamination is removed, natural processes can lead to the recovery of the ecosystem. acs.orgnih.gov This is more likely in dynamic environments. nih.gov

Active Restoration: This involves human intervention to accelerate the recovery process, such as reintroducing native species or using ecosystem engineers to modify the habitat. nih.gov

Monitored Natural Recovery (MNR): This approach involves monitoring the natural attenuation of contaminants and is often considered for sediment contamination where more aggressive methods could increase contaminant bioavailability. nih.gov

The selection of the most appropriate remediation and restoration strategy depends on various site-specific factors, and often a combination of different technologies yields the best results. cevooh.cz

Identification of Emerging Research Priorities for this compound Studies

Future research on this compound should focus on several key areas to address existing knowledge gaps and improve risk management strategies.

Congener-Specific Toxicity and Mechanisms: While the dioxin-like toxicity of some PCBs is well-studied, the non-dioxin-like mechanisms of many congeners, including this compound, require further investigation. ca.govmdpi.com Research should prioritize understanding the specific cellular and molecular pathways affected by this congener to better predict its health effects.

Mixture Toxicity: Humans and wildlife are exposed to complex mixtures of PCB congeners and other environmental contaminants. nih.govresearchgate.net Future studies need to move beyond single-congener analysis to investigate the synergistic, antagonistic, or additive effects of this compound in realistic mixture scenarios. nih.gov

Metabolites and Their Biological Activity: The metabolism of PCBs can produce metabolites that may be more or less toxic than the parent compound. nih.gov A comprehensive understanding of the formation, fate, and biological activity of this compound metabolites is crucial for a complete risk assessment. acs.org

Long-Term, Low-Dose Exposure Effects: Many studies focus on high-dose exposures, but the health effects of long-term, low-level exposure to this compound, which is more relevant to the general population, are less understood. nih.gov

Development of Novel Remediation Technologies: Continued innovation in cost-effective and sustainable remediation technologies is essential. nih.gov Research into combined approaches, such as chemo-biological treatments and the use of genetically modified organisms, holds promise for more efficient cleanup of contaminated sites. nih.govnih.gov

Impact of Climate Change on Environmental Fate: Climate change may alter the environmental transport and fate of persistent organic pollutants like PCBs. Research is needed to understand how factors such as rising temperatures and changing precipitation patterns will affect the distribution and bioavailability of this compound.

Addressing these research priorities will provide a more comprehensive understanding of the risks associated with this compound and inform the development of more effective strategies to protect human health and the environment.

Q & A

Q. What strategies improve the detection sensitivity of this compound in lipid-rich biological tissues?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.